molecular formula C10H20N2O B13153850 3-Methyl-N-[(3R)-piperidin-3-YL]butanamide

3-Methyl-N-[(3R)-piperidin-3-YL]butanamide

Cat. No.: B13153850
M. Wt: 184.28 g/mol
InChI Key: YWIVFIVWFMBSQW-SECBINFHSA-N
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Description

3-Methyl-N-[(3R)-piperidin-3-YL]butanamide is an organic compound with the molecular formula C10H20N2O. It is a derivative of butanamide, featuring a piperidine ring substituted at the 3-position with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-[(3R)-piperidin-3-YL]butanamide typically involves the reaction of 3-methylbutanoyl chloride with (3R)-piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-[(3R)-piperidin-3-YL]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-N-[(3R)-piperidin-3-YL]butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-N-[(3R)-piperidin-3-YL]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-[(3R)-piperidin-3-YL]butanamide is unique due to the presence of both the piperidine ring and the butanamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-methyl-N-[(3R)-piperidin-3-yl]butanamide

InChI

InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t9-/m1/s1

InChI Key

YWIVFIVWFMBSQW-SECBINFHSA-N

Isomeric SMILES

CC(C)CC(=O)N[C@@H]1CCCNC1

Canonical SMILES

CC(C)CC(=O)NC1CCCNC1

Origin of Product

United States

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